Cas no 51165-07-2 (Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2)

Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Chemical and Physical Properties
Names and Identifiers
-
- 6-11-SubstanceP
- GLN-PHE-PHE-GLY-LEU-MET-NH2
- Substance P (6-11)
- SUBSTANCE P 6-11
- [Gln6]substance P(6-11)
- glutamyl-phenylalanyl-phenylalanyl-glycyl-leucyl-methionine amide
- GLY-LEU-MET-NH2: GLM-NH2
- HEXA-SUBSTANCE P
- H-GLN-PHE-PHE-GLY-LEU-MET-NH2
- L-Gln-L-Phe-L-Phe-Gly-L-Leu-L-Met-NH2
- SUBSTANCE-P-(-6-11) HEXA-SUBSTANCE P
- 51165-07-2
- substance P(6-11)
- HY-P3889
- CS-0626889
- 1-Dearginyl-2,4-deprolyl-3-delysyl-5-deglutamine-substance P
- DTXSID20199187
- CHEMBL281816
- SP6-11(C-terminal)
- SP(6-11)
- 1-Des-arg-2,4-des-pro-3-des-lys-5-des-gln-substance P
- Pglu sph
- Substance P, 1-de-L-arginine-2-de-L-proline-3-de-L-lysine-4-de-L-proline-5-de-L-glutamine-
- Substance P hexapeptide
- Substance P, dearginyl(1)-deprolyl(2,4)-delysyl(3)-deglutamine(5)-
- (2S)-2-amino-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide
- Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
-
- Inchi: InChI=1S/C36H52N8O7S/c1-22(2)18-27(35(50)42-26(32(39)47)16-17-52-3)41-31(46)21-40-34(49)28(19-23-10-6-4-7-11-23)44-36(51)29(20-24-12-8-5-9-13-24)43-33(48)25(37)14-15-30(38)45/h4-13,22,25-29H,14-21,37H2,1-3H3,(H2,38,45)(H2,39,47)(H,40,49)(H,41,46)(H,42,50)(H,43,48)(H,44,51)/t25-,26-,27-,28-,29-/m0/s1
- InChI Key: JRJICHIAKDIPMB-ZIUUJSQJSA-N
- SMILES: CC(C[C@H](NC(CNC([C@@H](NC([C@@H](NC([C@@H](N)CCC(N)=O)=O)CC1=CC=CC=C1)=O)CC2=CC=CC=C2)=O)=O)C(N[C@H](C(N)=O)CCSC)=O)C
Computed Properties
- Exact Mass: 740.36800
- Monoisotopic Mass: 740.36796720g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 8
- Hydrogen Bond Acceptor Count: 15
- Heavy Atom Count: 52
- Rotatable Bond Count: 28
- Complexity: 1190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 5
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 283Ų
- XLogP3: 0.7
Experimental Properties
- PSA: 283.00000
- LogP: 3.45990
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
AAPPTec | P002509-5mg |
Substance P (6-11) |
51165-07-2 | 5mg |
$115.00 | 2024-07-19 | ||
AAPPTec | P002509-10mg |
Substance P (6-11) |
51165-07-2 | 10mg |
$190.00 | 2024-07-19 | ||
A2B Chem LLC | AG24676-5mg |
SUBSTANCE P (6-11) |
51165-07-2 | 5mg |
$236.00 | 2024-04-19 | ||
A2B Chem LLC | AG24676-25mg |
SUBSTANCE P (6-11) |
51165-07-2 | 25mg |
$548.00 | 2024-04-19 | ||
A2B Chem LLC | AG24676-10mg |
SUBSTANCE P (6-11) |
51165-07-2 | 10mg |
$324.00 | 2024-04-19 | ||
TRC | S224075-10mg |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
51165-07-2 | 10mg |
$ 540.00 | 2022-06-03 | ||
TRC | S224075-25mg |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
51165-07-2 | 25mg |
$ 1110.00 | 2022-06-03 | ||
AAPPTec | P002509-25mg |
Substance P (6-11) |
51165-07-2 | 25mg |
$380.00 | 2024-07-19 | ||
TRC | S224075-50mg |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 |
51165-07-2 | 50mg |
$ 1775.00 | 2022-06-03 |
Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2 Related Literature
-
Jingjing Chang,Kok Leong Chang,Chunyan Chi,Jie Zhang J. Mater. Chem. C, 2014,2, 5397-5403
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
4. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
Additional information on Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2
Introduction to CAS No 51165-07-2 and 6-11-SubstanceP
The compound with the CAS No 51165-07-2 is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, often referred to by the product name 6-11-SubstanceP, belongs to a class of molecules that exhibit unique interactions with biological systems. Understanding its properties, mechanisms of action, and potential applications is crucial for advancing research in drug development and therapeutic interventions.
In recent years, the study of 6-11-SubstanceP has been influenced by groundbreaking discoveries in the domain of neuropeptides and their role in modulating various physiological processes. Substance P, a well-known neuropeptide, has been extensively studied for its involvement in pain perception, inflammation, and neurogenic inflammation. The derivative 6-11-SubstanceP represents a modified version of this peptide, designed to enhance its specificity and efficacy while minimizing off-target effects.
The chemical structure of CAS No 51165-07-2 is characterized by its precise arrangement of amino acids and functional groups, which contribute to its unique biological activity. Advanced spectroscopic techniques and computational modeling have been employed to elucidate its molecular interactions. These studies have revealed that 6-11-SubstanceP interacts with specific receptor subtypes, leading to a more targeted therapeutic response. This has opened up new avenues for developing treatments for conditions such as chronic pain syndromes and inflammatory disorders.
One of the most compelling aspects of 6-11-SubstanceP is its potential in modulating pain pathways. Preclinical studies have demonstrated that this compound can significantly reduce neuropathic pain without causing sedation or other central nervous system side effects. This is attributed to its selective binding profile and ability to activate or inhibit specific neural circuits involved in pain processing. The findings from these studies have laid the groundwork for clinical trials aimed at evaluating the efficacy and safety of 6-11-SubstanceP in human patients.
Furthermore, the research on CAS No 51165-07-2 has implications beyond pain management. Emerging evidence suggests that this compound may have anti-inflammatory properties, making it a promising candidate for treating autoimmune diseases and chronic inflammatory conditions. The ability of 6-11-SubstanceP to modulate immune responses without triggering systemic toxicity is particularly noteworthy. This dual functionality as both an analgesic and anti-inflammatory agent positions it as a versatile therapeutic option.
The synthesis of 6-11-SubstanceP has been refined through cutting-edge chemical methodologies, ensuring high purity and yield. Techniques such as solid-phase peptide synthesis (SPPS) have been instrumental in producing this compound in sufficient quantities for both research and clinical purposes. The scalability of its synthesis is a critical factor for translating laboratory findings into viable pharmaceutical products.
In conclusion, the compound identified as CAS No 51165-07-2 under the product name 6-11-SubstanceP represents a significant advancement in the field of bioactive peptides. Its unique properties and mechanisms of action offer promising prospects for treating various medical conditions, particularly those related to pain and inflammation. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in modern medicine.
51165-07-2 (Substance P (6-11) H-Gln-Phe-Phe-Gly-Leu-Met-NH2) Related Products
- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)
- 1423034-58-5(methyl 2-4-(2-hydroxyethyl)-1H-1,2,3-triazol-1-ylacetate)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1241685-03-9(1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-2-piperidin-1-ylethanone)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)


